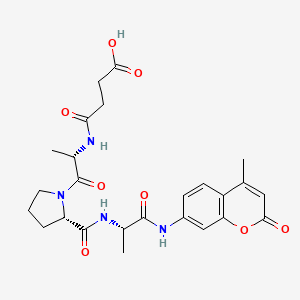
Suc-Ala-Pro-Ala-Amc
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Pro-Ala-Amc involves the stepwise assembly of the peptide chain followed by the attachment of the AMC fluorophore. The process typically starts with the protection of the amino groups using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then coupled sequentially using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide). After the peptide chain is assembled, the protecting groups are removed, and the AMC fluorophore is attached .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized for storage .
化学反应分析
Types of Reactions
Suc-Ala-Pro-Ala-Amc primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as elastase. The hydrolysis of the peptide bond releases the fluorescent AMC moiety, which can be detected and quantified .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a protease enzyme and is carried out in an aqueous buffer solution at physiological pH (around 7.4). The reaction conditions may vary depending on the specific enzyme being studied .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC fluorophore, which emits fluorescence upon excitation. This fluorescence can be measured to determine the activity of the enzyme .
科学研究应用
Suc-Ala-Pro-Ala-Amc is widely used in scientific research for the following applications:
Enzyme Activity Assays: It is used as a substrate to measure the activity of elastase and other proteolytic enzymes.
Drug Screening: The compound is used in high-throughput screening assays to identify potential inhibitors of elastase and other proteases.
Biochemical Studies: this compound is used to study the kinetics and mechanisms of proteolytic enzymes.
作用机制
The mechanism of action of Suc-Ala-Pro-Ala-Amc involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing the AMC fluorophore. The fluorescence emitted by AMC upon excitation is proportional to the enzyme activity, allowing for quantitative analysis .
相似化合物的比较
Similar Compounds
Suc-Ala-Ala-Pro-Phe-Amc: This compound is a substrate for chymotrypsin and other proteases.
Suc-Ala-Ala-Pro-Leu-Amc: Another similar compound used as a substrate for different proteases.
Uniqueness
This compound is unique due to its specificity for elastase and its use in studying elastase activity. The presence of the AMC fluorophore allows for sensitive and quantitative detection of enzyme activity, making it a valuable tool in biochemical research .
属性
IUPAC Name |
4-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZBPMOSFAFFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008169 | |
| Record name | 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88467-44-1 | |
| Record name | 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















